molecular formula C17H16N6O2 B11008605 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11008605
M. Wt: 336.3 g/mol
InChI Key: ZVKDQOKITHOROH-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that combines an indole moiety with a tetrazolo[1,5-a]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes a series of reactions to introduce the ethyl group at the 3-position. This can be achieved through alkylation reactions using appropriate alkyl halides and bases.

    Tetrazolo[1,5-a]pyridine Synthesis: The tetrazolo[1,5-a]pyridine ring is synthesized separately, often starting from pyridine derivatives. This involves cyclization reactions using azide sources under controlled conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the tetrazolo[1,5-a]pyridine carboxylic acid or its derivatives. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The indole and tetrazolo[1,5-a]pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Hydroxylated indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole and tetrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazolo[1,5-a]pyridine structure may interact with other protein targets, potentially modulating their activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar indole structure but lacks the tetrazolo[1,5-a]pyridine ring.

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Shares the methoxyindole structure but has different substituents.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide: Similar structure with a benzamide group instead of the tetrazolo[1,5-a]pyridine ring.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of the indole and tetrazolo[1,5-a]pyridine structures. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities compared to its analogs.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H16N6O2/c1-25-13-3-4-15-14(8-13)11(9-19-15)6-7-18-17(24)12-2-5-16-20-21-22-23(16)10-12/h2-5,8-10,19H,6-7H2,1H3,(H,18,24)

InChI Key

ZVKDQOKITHOROH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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